2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione
Description
Structure
3D Structure
Properties
CAS No. |
1150618-14-6 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-cyclopropyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H8N2O2/c10-5-3-6(11)9-7(8-5)4-1-2-4/h4H,1-3H2,(H,8,9,10,11) |
InChI Key |
YHLOAUMRJFRAHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=O)CC(=O)N2 |
Origin of Product |
United States |
Elucidation of Molecular Structure and Conformation of 2 Cyclopropyl 4,6 1h,5h Pyrimidinedione
High-Resolution Spectroscopic Characterization for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and electronic environment of the molecule. Each technique probes different aspects of the molecular structure, collectively providing a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione in solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The cyclopropyl (B3062369) group's protons would appear in the characteristic upfield region, typically between 0.5 and 1.5 ppm, due to their unique shielding. researchgate.net The methine proton of the cyclopropyl group would likely be a multiplet, while the four methylene (B1212753) protons would present as complex multiplets. The methylene protons at the C5 position of the pyrimidinedione ring would resonate further downfield, likely as a singlet. The N-H protons are expected to appear as a broad singlet at a lower field, with its chemical shift being concentration-dependent due to hydrogen bonding in solution. nih.gov
¹³C NMR: The carbon-13 NMR spectrum would corroborate the structure by showing the expected number of carbon signals. The two carbonyl carbons (C4 and C6) would be the most downfield signals. The C2 carbon, attached to the cyclopropyl group, would also be significantly downfield. The cyclopropyl carbons would appear in the upfield region of the spectrum. mdpi.com
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity between the cyclopropyl substituent and the pyrimidinedione core. For instance, an HMBC experiment would show a correlation between the cyclopropyl methine proton and the C2 carbon of the pyrimidine (B1678525) ring, confirming the point of attachment. researchgate.net
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropyl-CH | Multiplet | ~15-25 |
| Cyclopropyl-CH₂ | Multiplet | ~5-15 |
| Pyrimidine-CH₂ (C5) | Singlet | ~35-45 |
| Pyrimidine-NH (N1, N5) | Broad Singlet | N/A |
| Pyrimidine-C2 | N/A | ~150-160 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, identifies the functional groups present in the molecule and provides insight into intermolecular interactions, particularly hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by characteristic absorption bands. Strong, sharp bands corresponding to the C=O stretching of the two carbonyl groups are expected in the region of 1650-1700 cm⁻¹. A broad absorption band in the 3100-3300 cm⁻¹ region would be indicative of the N-H stretching vibrations, with the broadening being a direct consequence of intermolecular hydrogen bonding. nih.gov C-H stretching vibrations for the cyclopropyl and methylene groups would appear around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyrimidine ring breathing modes would be observable, and their frequencies could shift depending on the extent of hydrogen bonding. nih.gov The symmetric C=O stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.
The analysis of the N-H and C=O stretching bands is crucial for understanding the hydrogen bonding network, as the strength of these bonds directly influences the position and shape of the absorption bands. mdpi.com
Table 2: Predicted Principal Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100-3300 (Broad) |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O | Stretching | 1650-1700 (Strong) |
| N-H | Bending | ~1600 |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of its elemental formula (C₇H₈N₂O₂). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable information that corroborates the proposed structure.
The fragmentation of pyrimidinedione derivatives often involves the cleavage of the heterocyclic ring and the loss of small neutral molecules. sapub.orgiosrjournals.org A plausible fragmentation pathway for this compound would likely begin with the loss of ethene from the cyclopropyl ring. Subsequent fragmentation could involve the loss of isocyanic acid (HNCO) or carbon monoxide (CO) from the pyrimidinedione ring, which are characteristic fragmentation patterns for uracil (B121893) and its derivatives.
Table 3: Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Formula | Description |
|---|---|---|
| 152.0586 | [C₇H₈N₂O₂]⁺ | Molecular Ion (M⁺) |
| 124.0637 | [C₆H₈N₂O]⁺ | M⁺ - CO |
| 124.0272 | [C₅H₄N₂O₂]⁺ | M⁺ - C₂H₄ |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the pyrimidinedione ring itself, which contains a conjugated system of C=O and C=C bonds (in its enol tautomer) and non-bonding electrons on the nitrogen and oxygen atoms. The spectrum is expected to show absorptions corresponding to:
π → π transitions:* These high-energy transitions are associated with the conjugated system of the ring and would appear at shorter wavelengths.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from an oxygen or nitrogen atom to an anti-bonding π* orbital. These transitions are typically of lower intensity and occur at longer wavelengths. researchgate.net
The cyclopropyl group, being a saturated alkyl substituent, would act as an auxochrome, potentially causing a small bathochromic (red) shift of the absorption maxima compared to an unsubstituted pyrimidinedione.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λₘₐₓ (nm) |
|---|---|
| π → π* | ~200-220 |
Single Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture
While spectroscopic methods define the molecular structure in solution, single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous picture of the molecule's three-dimensional architecture in the solid state. This technique determines the exact spatial coordinates of each atom, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. Such data would confirm the non-planar conformation of the pyrimidinedione ring and the specific orientation of the cyclopropyl substituent relative to the ring.
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a network of intermolecular interactions.
Table 5: Summary of Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Primary | |||
| Hydrogen Bond | N-H | O=C | Strong interaction forming dimers or extended networks, defining the primary structural motif. |
| Secondary | |||
| Hydrogen Bond | C-H | O=C | Weaker interactions providing additional stabilization to the crystal lattice. |
Table 6: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Conformational Analysis in the Crystalline State
The 4,6(1H,5H)-pyrimidinedione ring is expected to adopt a planar or near-planar conformation, which is characteristic of many pyrimidine derivatives due to the influence of the sp2-hybridized nitrogen and carbon atoms. researchgate.net However, slight puckering of the ring can occur to alleviate steric strain, particularly with bulky substituents.
The orientation of the cyclopropyl group relative to the pyrimidine ring is a critical conformational feature. Studies on cyclopropyl-substituted heterocyclic compounds suggest that the cyclopropyl group can adopt various conformations, often described by the torsion angle between the plane of the cyclopropyl ring and the plane of the heterocyclic ring. In the solid state, the conformation is largely dictated by crystal packing forces, which seek to minimize intermolecular steric repulsions and maximize attractive interactions such as hydrogen bonding. It is plausible that in the crystalline form of this compound, the cyclopropyl group would be oriented to facilitate efficient crystal packing, potentially through intermolecular C-H···O or C-H···N interactions.
Tautomeric Forms and Their Crystallographic Evidence
Pyrimidinediones are known to exist in different tautomeric forms, primarily involving keto-enol and amino-imino tautomerism, depending on the substituents. chemicalbook.comias.ac.in For this compound, the predominant tautomeric equilibrium is between the diketo, keto-enol, and dienol forms.
In the solid state, the diketo form is generally the most stable and, therefore, the most likely to be observed crystallographically for 4,6-pyrimidinedione systems. chemicalbook.com This preference is attributed to the greater stability of the amide-like resonance within the pyrimidine ring in the diketo form. X-ray diffraction studies on various pyrimidine derivatives have overwhelmingly shown the prevalence of the keto and amino forms in the crystalline state. ias.ac.in
While direct crystallographic evidence for this compound is unavailable, it is highly probable that it would crystallize in the diketo tautomeric form, with the protons located on the nitrogen atoms at positions 1 and 5. The presence of strong intermolecular N-H···O hydrogen bonds would be expected to further stabilize this tautomer in the crystal lattice, forming characteristic hydrogen-bonding motifs such as chains or sheets.
Table 1: Predicted Crystallographic Parameters for the Diketo Tautomer of this compound (Hypothetical)
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and symmetry. |
| Space Group | P2₁/c or P2₁2₁2₁ | Frequent space groups for non-chiral and chiral organic compounds, respectively, allowing for efficient packing. |
| Hydrogen Bonding | N-H···O | Strong intermolecular interactions are expected to dominate the crystal packing, forming chains or dimers. |
Note: This table is predictive and based on the analysis of structurally related compounds in the absence of experimental data for the title compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration (if applicable to chiral derivatives)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the absolute configuration of chiral molecules. This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit a circular dichroism spectrum.
However, if a chiral center were introduced into the molecule, for instance, by substitution on the cyclopropyl ring or the pyrimidine ring, the resulting enantiomers would be optically active and could be distinguished using CD spectroscopy. The sign and intensity of the Cotton effects in the CD spectrum would be characteristic of the absolute configuration of the chiral derivative.
For a hypothetical chiral derivative, the electronic transitions of the pyrimidinedione chromophore would be perturbed by the chiral environment, leading to differential absorption of left and right circularly polarized light. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectrum for a given enantiomer and correlate it with the experimentally observed spectrum to assign the absolute configuration.
Computational Chemistry and Theoretical Investigations of 2 Cyclopropyl 4,6 1h,5h Pyrimidinedione
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic distribution and orbital interactions within a molecule. These calculations can predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the ground state geometry of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione can be optimized to its lowest energy conformation. nih.gov
From the optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov
Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness indicates the resistance to change in electron distribution, while electrophilicity measures the propensity to accept electrons. nih.gov Such calculations have been effectively used to study various pyrimidine (B1678525) derivatives. jchemrev.comjchemrev.comresearchgate.net
Illustrative DFT-Calculated Properties for this compound
| Property | Symbol | Illustrative Value | Unit | Significance |
|---|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 5.3 | eV | Chemical stability and reactivity |
| Chemical Hardness | η | 2.65 | eV | Resistance to deformation of electron cloud |
| Chemical Potential | μ | -3.85 | eV | Electron escaping tendency |
Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. They are intended for educational purposes to demonstrate the output of DFT calculations.
While DFT is excellent for ground-state properties, ab initio methods like Time-Dependent Density Functional Theory (TD-DFT) or multireference methods (e.g., CASSCF) are employed to study excited states. rsc.org These calculations are crucial for predicting the electronic absorption spectra (UV-Vis) of this compound. documentsdelivered.com
By calculating the transition energies and oscillator strengths between the ground and various excited states, one can predict the wavelengths of maximum absorption (λmax). For pyrimidine derivatives, these transitions often involve π→π* and n→π* excitations within the heterocyclic ring. polimi.it Understanding these excited-state properties is vital for applications in photochemistry and materials science. youtube.com
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide insights into its conformational landscape, particularly the rotation of the cyclopropyl (B3062369) group relative to the pyrimidinedione ring. researchgate.net
Simulations are typically performed by placing the molecule in a box of explicit solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system. mdpi.com This allows for the exploration of different conformations and the study of solute-solvent interactions, such as hydrogen bonding between the N-H and C=O groups of the pyrimidinedione ring and surrounding water molecules. nih.gov The stability of such complexes can be assessed over simulation times typically in the nanosecond range. researchgate.net This information is critical for understanding how the molecule behaves in a biological or solution-phase environment. nih.gov
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry can accurately predict various spectroscopic parameters, which serve as a valuable tool for compound identification and structural elucidation. DFT calculations can be used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to assign specific vibrational modes to the observed peaks.
Furthermore, nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). mdpi.com These theoretical predictions are highly valuable for confirming the structure of newly synthesized molecules and for interpreting complex experimental NMR data.
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Functional Group / Atom | Predicted Value | Unit |
|---|---|---|---|
| IR Frequencies | N-H stretch | 3200-3300 | cm-1 |
| C=O stretch | 1680-1720 | cm-1 | |
| C-N stretch | 1250-1350 | cm-1 | |
| 1H NMR Shifts | N-H | 7.5-8.5 | ppm |
| CH (cyclopropyl) | 1.0-1.5 | ppm | |
| CH2 (ring) | 3.0-3.5 | ppm | |
| 13C NMR Shifts | C=O | 165-175 | ppm |
| C-cyclopropyl | 60-70 | ppm |
Note: The values in this table are illustrative and based on characteristic ranges for the specified functional groups in similar molecular environments.
Structure-Property Relationships: Computational Modeling of Intramolecular Interactions and Stability
The three-dimensional structure of a molecule dictates its physical and chemical properties. Computational modeling allows for a detailed analysis of the intramolecular interactions that govern the stability of this compound. The pyrimidinedione ring can form intramolecular hydrogen bonds, which significantly influence its conformational preference and stability. nih.govresearchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to identify and characterize chemical bonds, including weak intramolecular interactions like hydrogen bonds. mdpi.comrsc.org By locating bond critical points and analyzing their properties, the strength of these interactions can be quantified.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate computed molecular descriptors (e.g., steric, electronic, hydrophobic) with biological activity or physical properties. nih.gov For this compound, descriptors related to the size and electronics of the cyclopropyl group would be important parameters in such models. mdpi.com
Reaction Mechanism Prediction and Transition State Analysis for Synthetic Pathways
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. nih.gov A plausible synthetic route for this compound involves the condensation of cyclopropanecarboxamidine with a malonic acid derivative. juniperpublishers.com
DFT calculations can be used to map the potential energy surface of this reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. nih.gov By calculating the activation energies (the energy barrier of the transition state) and reaction energies, the feasibility of a proposed synthetic pathway can be assessed. acs.org This theoretical analysis can help optimize reaction conditions and predict potential byproducts, guiding the efficient laboratory synthesis of the target compound. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides crucial insights into a molecule's reactivity and its potential for intermolecular interactions by identifying electron-rich and electron-deficient regions. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then color-coded, typically with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicating regions of most positive potential (electron-deficient, susceptible to nucleophilic attack), and green representing areas of neutral potential.
Key Features of the MEP Map:
Negative Potential Regions (Red): The most significant regions of negative electrostatic potential are localized around the oxygen atoms of the two carbonyl groups (C=O) on the pyrimidinedione ring. The high electronegativity of oxygen draws electron density towards itself, creating electron-rich areas. These sites are the primary centers for electrophilic attack and are also strong hydrogen bond acceptors. Computational studies on analogous pyrimidine derivatives confirm that the carbonyl oxygens are the most prominent negative potential sites. wjarr.comrsc.org
Positive Potential Regions (Blue): Conversely, the regions of highest positive potential are found around the hydrogen atoms attached to the nitrogen atoms (N-H) of the pyrimidine ring. The electron-withdrawing nature of the adjacent nitrogen and carbonyl groups makes these hydrogen atoms electron-deficient. These acidic protons are therefore the most likely sites for nucleophilic attack and act as strong hydrogen bond donors. This characteristic is a common feature in related barbituric acid analogs.
Neutral and Moderately Positive Regions (Green and Yellow/Orange): The cyclopropyl group and the carbon backbone of the pyrimidine ring generally exhibit a near-neutral to slightly positive potential. The carbon atoms of the carbonyl groups display a positive potential, making them susceptible to nucleophilic addition reactions. The cyclopropyl ring, being a hydrocarbon moiety, is largely non-polar and represents a region of intermediate electrostatic potential.
Implications for Reactivity and Interactions:
The distinct polarization observed in the MEP map of this compound dictates its chemical behavior. The electron-rich oxygen atoms are predisposed to interact with electrophiles, metal cations, and hydrogen bond donors. In contrast, the electron-deficient N-H protons are reactive towards bases and are key sites for forming hydrogen bonds with acceptor atoms. This dual character of having strong hydrogen bond donor and acceptor sites is fundamental to the molecule's ability to form stable intermolecular networks, such as dimers or extended crystal lattice structures.
The MEP analysis provides a rationalization for the molecule's interaction with biological targets, such as enzymes. nih.gov The electrostatic potential is a key determinant in molecular recognition, guiding the molecule to the binding site and establishing specific hydrogen bonding and electrostatic interactions that are critical for its biological activity. rsc.org
Below is a data table summarizing the expected characteristics of the Molecular Electrostatic Potential map for this compound based on the analysis of its functional groups and data from related pyrimidine structures.
| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Implication for Reactivity and Interactions |
| Carbonyl Oxygen Atoms (C=O) | Highly Negative | Red | Susceptible to electrophilic attack; Strong hydrogen bond acceptor site. |
| Amide Hydrogen Atoms (N-H) | Highly Positive | Blue | Susceptible to nucleophilic attack/deprotonation; Strong hydrogen bond donor site. |
| Carbonyl Carbon Atoms (C=O) | Positive | Blue/Light Blue | Site for potential nucleophilic addition reactions. |
| Cyclopropyl Group (C₃H₅) | Near-Neutral to Slightly Positive | Green/Yellow | Primarily involved in weaker van der Waals interactions. |
| Pyrimidine Ring Carbons | Near-Neutral | Green | Generally less reactive compared to the heteroatoms and their substituents. |
This theoretical investigation into the molecular electrostatic potential provides a foundational understanding of the electronic landscape of this compound, offering predictive insights into its chemical reactivity and interaction patterns.
Mechanistic Investigations of 2 Cyclopropyl 4,6 1h,5h Pyrimidinedione in Model Systems in Vitro/non Clinical Focus
Biochemical Interaction Studies with Purified Biomolecules (e.g., enzymes, receptors)
No specific studies detailing the interaction of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione with purified biomolecules such as enzymes or receptors were identified.
Information regarding the enzyme inhibition kinetics or direct binding assays for this compound is not available. While research on other pyrimidine (B1678525) derivatives as enzyme inhibitors exists, these findings cannot be extrapolated to this specific compound.
No molecular docking studies specifically investigating the binding of this compound to any biological target have been published. Computational studies are a common approach to predict the interaction of small molecules with proteins, but such analyses for this particular compound are not present in the available literature.
There is no available research on the use of this compound in chemo-enzymatic transformations or as a substrate in biocatalysis.
Chemical Reactivity and Transformation Pathways in Controlled Environments
Specific data on the chemical reactivity and transformation pathways of this compound under controlled conditions is not documented in the scientific literature.
No studies on the photoinduced transformations or general photoreactivity of this compound were found.
The redox chemistry and electrochemical behavior of this compound have not been characterized in any available research. While the electrochemical properties of some pyrimidine derivatives have been investigated, this data is not transferable to the specific title compound.
Thermal Degradation and Stability Studies
Comprehensive searches of scientific literature and chemical databases did not yield specific studies focused on the thermal degradation and stability of this compound. The thermal behavior of this specific molecule has not been extensively characterized in publicly available research. Therefore, detailed experimental data on its degradation pathways, kinetics, and the identity of its decomposition products are not available.
To understand the thermal stability of this compound, dedicated studies would be required. Such investigations would typically involve subjecting the compound to a range of temperatures over time and analyzing the resulting chemical changes. Methodologies like thermogravimetric analysis (TGA) would be essential to determine the onset of decomposition and the mass loss profile as a function of temperature. Isothermal and non-isothermal kinetic studies could further elucidate the degradation mechanism and its energetic parameters.
Hypothetically, the thermal degradation of this compound could proceed through several pathways, driven by the lability of the cyclopropyl (B3062369) group and the pyrimidinedione ring. Potential degradation mechanisms could include:
Ring Opening of the Cyclopropyl Group: The strained three-membered ring of the cyclopropyl substituent is susceptible to thermal rearrangement or cleavage, which could initiate a cascade of further reactions.
Decomposition of the Pyrimidinedione Ring: The heterocyclic core could undergo fragmentation, potentially leading to the liberation of smaller molecules like isocyanates, ammonia, or carbon oxides.
Hydrolysis: At elevated temperatures in the presence of moisture, the amide bonds within the pyrimidinedione ring could be susceptible to hydrolysis.
The specific degradation products and their rates of formation would be highly dependent on the experimental conditions, such as temperature, atmosphere (inert or oxidative), and the presence of catalysts or impurities.
A detailed analysis of the degradation products, likely employing techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), would be necessary to propose and validate specific degradation pathways.
The following table outlines the types of data that would be generated from dedicated thermal degradation studies of this compound.
Table 1: Hypothetical Data from Thermal Stability Analysis of this compound
| Parameter | Method | Expected Outcome |
| Onset of Decomposition | Thermogravimetric Analysis (TGA) | Temperature at which significant mass loss begins. |
| Degradation Kinetics | Isothermal/Non-isothermal TGA | Activation energy and reaction order of the decomposition process. |
| Identification of Volatile Degradation Products | TGA coupled with Mass Spectrometry (TGA-MS) or Gas Chromatography (TGA-GC) | Identification of low molecular weight fragments formed during heating. |
| Identification of Non-Volatile Degradants | High-Performance Liquid Chromatography (HPLC) with UV/MS detection | Separation and identification of degradation products in the solid residue after thermal stress. |
Without empirical data from such focused studies, any discussion on the thermal degradation of this compound remains speculative. Further experimental research is required to provide a scientifically robust understanding of its stability under thermal stress.
Derivatization and Structure Activity Relationship Sar Studies for Chemical Optimization
Strategic Modification of the 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione Scaffold
Strategic modification of the this compound core is fundamental to developing a comprehensive understanding of its chemical nature. This involves the introduction of various substituents at different positions on the pyrimidinedione ring and analyzing the resulting changes in the molecule's properties. The primary sites for modification on the pyrimidinedione ring are the nitrogen atoms at positions 1 and 5, and the carbon atom at position 5.
Studies on analogous 2,4(1H,3H)-pyrimidinedione structures have shown that substitutions at the N-1 and C-6 positions significantly influence molecular properties. nih.gov For the this compound scaffold, key modifications would similarly include N-alkylation, N-arylation, and functionalization at the C-5 methylene (B1212753) bridge.
The introduction of substituents onto the pyrimidinedione scaffold directly impacts its electronic and steric characteristics. These changes, in turn, govern the molecule's reactivity, stability, and intermolecular interactions.
Electronic Effects: The electronic nature of a substituent can alter the electron density distribution across the pyrimidinedione ring. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the ring, which can affect the acidity of the N-H protons and the susceptibility of the carbonyl carbons to nucleophilic attack. Conversely, electron-donating groups (EDGs), like amino or alkoxy groups, increase the ring's electron density. Quantum-chemical calculations on other N-heterocycles have demonstrated that the position of ring nitrogen atoms relative to a substituent profoundly influences its electronic properties. rsc.org For instance, a substituent at the C-5 position would have its electronic influence modulated by the adjacent nitrogen and carbonyl groups.
Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can influence the conformation of the molecule and its ability to interact with other molecules. Bulky groups attached to the nitrogen atoms can restrict the rotation of the cyclopropyl (B3062369) group at the C-2 position or influence the planarity of the pyrimidinedione ring. In studies of other heterocyclic systems, bulky substituents have been shown to deform the ligand, which strongly affects its coordination properties. researchgate.net A "buttressing effect" has also been observed where substituents, even those distant from a reactive center, can push other parts of the molecule closer to an interaction site, thereby enhancing specific interactions. nih.gov
The interplay of these effects is crucial. For example, adding a large, electron-withdrawing group could sterically hinder a reaction at one site while electronically activating another. A systematic analysis, as shown in the illustrative table below for a generic pyrimidinedione core, is essential for deconvoluting these effects.
| Position of Substitution | Substituent (Example) | Electronic Effect | Steric Effect | Predicted Impact on Scaffold |
|---|---|---|---|---|
| N-1 | -CH₃ | Weakly Donating (Inductive) | Low | Increases lipophilicity; slightly alters N-H acidity. |
| N-1 | -CH₂Ph | Inductive Withdrawing | Moderate | Increases steric bulk, potentially influencing ring conformation. |
| C-5 | -Cl | Withdrawing (Inductive) | Low | Increases electrophilicity of the ring. |
| C-5 | -OH | Donating (Resonance), Withdrawing (Inductive) | Low | Introduces H-bond donor/acceptor capability. |
| C-5 | -C(=O)Ph | Withdrawing (Resonance) | High | Significantly alters electronic distribution and introduces significant bulk. |
The ability to selectively introduce functional groups at specific positions (regioselectivity) is paramount for efficient analog synthesis. The pyrimidinedione scaffold offers several distinct reactive sites. The nitrogen atoms are typically nucleophilic and can be alkylated or acylated. The C-5 position, being a methylene group situated between two carbonyls, has acidic protons and can be functionalized via deprotonation followed by reaction with an electrophile.
Modern synthetic methods offer precise control over regioselectivity. For instance, directed metalation, using reagents like TMPZnCl·LiCl, has been employed for the regioselective functionalization of pyrimidines, allowing for C-H activation at specific sites. nih.gov Challenges in synthetic routes often involve managing protecting groups and chemoselectivity, especially when multiple reactive sites are present. nih.gov The development of one-pot, multi-component reactions, such as the Biginelli reaction, provides efficient pathways to construct the core pyrimidine (B1678525) ring with initial diversity. researchgate.net Subsequent functionalization can then be carried out on this pre-formed scaffold. The accessibility of analogs is therefore dependent on the robustness and selectivity of these synthetic transformations.
Rational Design of Analogs Based on Spectroscopic and Computational Insights
Rational design leverages computational and spectroscopic data to predict how molecular modifications will affect a compound's properties, thereby guiding synthetic efforts. patsnap.com This approach is more efficient than traditional trial-and-error synthesis. openmedicinalchemistryjournal.com
Computational methods, such as Density Functional Theory (DFT), can characterize the electronic behavior of derivatives. nih.gov Molecular electrostatic potential (MEP) maps provide insights into charge distribution and regions susceptible to electrophilic or nucleophilic attack. nih.gov Molecular docking and molecular dynamics simulations can be used to model how analogs might interact with biological macromolecules, predicting binding orientations and affinities. patsnap.comresearchgate.net These computational tools allow for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising predicted properties. openmedicinalchemistryjournal.com
Spectroscopic techniques like NMR and X-ray crystallography provide crucial experimental data. 1D and 2D NMR spectroscopy helps to elucidate the precise structure and conformation of synthesized analogs in solution. X-ray crystallography provides definitive solid-state structural information, revealing bond lengths, bond angles, and intermolecular interactions that can be used to refine computational models.
SAR Probes for Elucidating Chemical and Mechanistic Features
Structure-Activity Relationship (SAR) studies systematically investigate how changes in a molecule's structure correlate with its chemical or physical properties. nih.gov In this context, "activity" refers to fundamental chemical or mechanistic features, not therapeutic outcomes. Analogs are designed as "probes" to explore specific features. For example, a series of analogs with varying alkyl chain lengths at the N-1 position could be synthesized to probe the impact of lipophilicity. Another series could incorporate substituents with different electronic properties (e.g., -NO₂, -Cl, -OCH₃) at the C-5 position to quantify the influence of electronics on the acidity of the N-H protons.
The following table illustrates a hypothetical SAR exploration for the this compound scaffold, based on principles from related series.
| Scaffold Position | Modification (Probe) | Chemical Feature Probed | Observed/Expected Trend (from Analogs) |
|---|---|---|---|
| N-1 | -H, -Me, -Et, -iPr | Steric hindrance around N1-C2 bond | Increasing bulk may restrict cyclopropyl group rotation. |
| C-5 | -H, -F, -Cl, -Br | Inductive effect on C5-H acidity | Acidity increases with halogen electronegativity (F > Cl > Br). |
| C-2 | Cyclopropyl vs. Cyclobutyl | Effect of ring strain on scaffold stability | Cyclobutyl analog may exhibit different ring puckering and stability. |
| N-1 | -CH₂Ph vs. -CH₂(p-NO₂)Ph | Remote electronic effects | Para-nitro group withdraws electron density, affecting N-1 basicity. |
Combinatorial Chemistry Approaches for Library Generation and Screening
Combinatorial chemistry provides a high-throughput platform for generating large, diverse collections of related compounds, known as chemical libraries. nih.gov This approach is invaluable for broadly exploring the SAR of a scaffold like this compound. capes.gov.br The process involves the systematic and repetitive linking of various "building blocks" to the core structure. nih.gov
Libraries can be generated using either solid-phase or solution-phase synthesis. researchgate.net
Solid-Phase Synthesis: The pyrimidinedione scaffold is anchored to a polymer resin. A series of reactants is then passed over the resin in sequential steps to build the analogs. This method simplifies purification, as excess reagents and byproducts are simply washed away. wikipedia.org
Solution-Phase Synthesis: Reactions are carried out in solution, which allows for easier monitoring by standard analytical techniques. researchgate.net Parallel synthesis techniques are often employed, where many reactions are run simultaneously in multi-well plates. nih.gov
Once a library is synthesized, it must be screened to evaluate the properties of its members. High-throughput screening (HTS) techniques enable the rapid assessment of thousands of compounds. benthamscience.com This can involve automated spectroscopic analysis, chromatographic methods, or other chemical assays. nih.govnih.gov The data generated from HTS of a combinatorial library can rapidly reveal broad SAR trends and identify specific analogs with desirable chemical characteristics for further, more focused investigation. manmiljournal.ru
Advanced Applications of this compound: A Prospective Analysis
Introduction
The compound this compound is a molecule of interest within the broader class of pyrimidine derivatives. While extensive research exists for the pyrimidine scaffold and its varied applications, it is crucial to note that specific, detailed research focused solely on this compound is limited in publicly available scientific literature. Therefore, this article will provide a prospective analysis of its advanced applications based on the known chemical reactivity and properties of the pyrimidinedione core and the influence of the cyclopropyl substituent. The discussions herein are based on established principles in organic synthesis and materials science, offering a scientifically grounded forecast of the compound's potential.
Advanced Applications of 2 Cyclopropyl 4,6 1h,5h Pyrimidinedione As a Chemical Building Block or Probe
The unique structural features of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione, namely the reactive pyrimidinedione ring and the strained cyclopropyl (B3062369) group, make it a potentially valuable building block in several advanced chemical applications.
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The pyrimidine (B1678525) scaffold is a common participant in various MCRs. For instance, the Biginelli reaction and its variations are well-established MCRs for the synthesis of dihydropyrimidinones and related heterocyclic systems.
While no specific studies detailing the use of this compound in MCRs have been identified, its structure suggests high potential. The active methylene (B1212753) group within the pyrimidinedione ring could readily participate in Knoevenagel condensations, a key step in many MCRs. The presence of the cyclopropyl group could introduce unique steric and electronic properties to the resulting complex molecules. The high degree of π-character in the C-C bonds of the cyclopropyl ring could influence the reactivity and stability of reaction intermediates and final products. nih.govwikipedia.org
Table 1: Potential Multi-Component Reactions Involving this compound (Prospective)
| Reaction Type | Potential Reactants | Potential Product Scaffold |
| Biginelli-like Reaction | Aromatic aldehyde, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinone derivative |
| Hantzsch-like Reaction | Aldehyde, β-ketoester | Dihydropyridine derivative |
| Ugi Reaction | Aldehyde, Amine, Isocyanide | Peptidomimetic with pyrimidinedione core |
Note: This table is illustrative of the potential applications and is not based on experimentally verified reactions for this compound.
The pyrimidine core is well-known for its ability to form hydrogen bonds, a key interaction in supramolecular chemistry and molecular self-assembly. The two nitrogen atoms and two carbonyl groups of the pyrimidinedione ring can act as both hydrogen bond donors and acceptors, enabling the formation of predictable and stable supramolecular structures.
In analytical chemistry, well-characterized compounds are essential as standards for the development and validation of new analytical methods. While there is no indication that this compound is currently used as a certified reference material, its stable structure makes it a suitable candidate for such applications.
Should this compound or its derivatives become relevant in fields such as environmental analysis or pharmacology, the development of analytical methods for its detection and quantification would be necessary. This could involve techniques such as:
High-Performance Liquid Chromatography (HPLC): For separation and quantification in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly if the compound can be derivatized to increase its volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment. researchgate.net
Infrared (IR) Spectroscopy: To identify functional groups. researchgate.net
The development of such methods would require a pure, well-characterized sample of this compound to serve as a standard for calibration and validation.
The incorporation of heterocyclic moieties into polymers and organic frameworks is a rapidly growing area of materials science. The pyrimidine unit can be integrated into the backbone or as a pendant group in polymers, imparting specific properties such as thermal stability, conductivity, or the ability to coordinate with metal ions.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atoms of the pyrimidine ring are excellent coordination sites for metal ions, making pyrimidine-based ligands attractive for the synthesis of novel MOFs. researchgate.netnih.gov While no studies have specifically utilized this compound as a ligand in MOF synthesis, its structure presents interesting possibilities. The cyclopropyl group could influence the porosity and dimensionality of the resulting framework. Pyrimidine-based MOFs have shown promise in applications such as gas storage and catalysis. rsc.org
Similarly, pyrimidine derivatives can be used in the synthesis of coordination polymers, which have a wide range of applications in materials science. researchgate.net The ability of the pyrimidinedione moiety to coordinate with metal centers suggests that this compound could be a valuable building block for new functional polymers.
Future Directions and Emerging Research Avenues for 2 Cyclopropyl 4,6 1h,5h Pyrimidinedione
Exploration of Unconventional Synthetic Pathways and Methodologies
The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the introduction of a cyclopropyl (B3062369) group invites the exploration of more advanced and unconventional methodologies to improve efficiency, sustainability, and structural diversity. Future research could focus on catalyzed, multicomponent, and cascade reactions that are specifically adapted for constructing the 2-cyclopropyl-pyrimidinedione core.
Key Research Avenues:
Catalytic [3+3] Annulation: Copper-catalyzed [3+3] annulation reactions, which have proven effective for synthesizing other pyrimidines from amidines and saturated ketones, could be adapted. organic-chemistry.org The use of cyclopropylamidine as a key reactant would be a direct, though currently underexplored, route to the target molecule.
Cascade Reactions: The development of cascade (or domino) reactions offers a highly efficient synthetic strategy. A potential pathway could involve an initial aza-Michael addition followed by intramolecular cyclization and subsequent aromatization. organic-chemistry.org Designing a one-pot process that incorporates the cyclopropyl moiety from the start would represent a significant advancement.
Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation is a growing area in green chemistry that can accelerate reaction rates and improve yields. nih.gov Investigating ultrasound-assisted multicomponent reactions (MCRs) for the synthesis of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione could lead to more environmentally friendly and scalable production methods.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: IEDDA reactions provide a powerful tool for constructing heterocyclic rings. mdpi.com The use of cyclopropyl-substituted dienophiles or dienes in a catalyzed IEDDA cascade could offer a novel and regioselective pathway to the pyrimidinedione core. mdpi.com
Table 1: Comparison of Potential Unconventional Synthetic Methodologies
| Methodology | Potential Advantage | Key Reactants/Conditions | Foreseen Challenge |
|---|---|---|---|
| Catalytic [3+3] Annulation | High efficiency, atom economy | Cyclopropylamidine, dicarbonyl compound, Copper catalyst | Synthesis and stability of cyclopropylamidine |
| Cascade Reactions | One-pot synthesis, reduced waste | β-bromovinyl aldehydes, 6-aminouracils, Palladium catalyst rsc.org | Optimizing conditions to favor the desired cascade pathway |
| Ultrasound-Assisted MCRs | Faster reaction times, green chemistry | Multicomponent mixture under ultrasonic irradiation | Ensuring cyclopropane (B1198618) ring stability under sonication |
| IEDDA Reactions | High regioselectivity, functional group tolerance | 1,3,5-triazines, cyclopropyl ketones, TFA catalyst mdpi.com | Availability of suitably substituted cyclopropyl precursors |
Development of Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring
Understanding the intricate mechanisms of the formation and subsequent reactions of this compound is crucial for optimizing synthetic routes and discovering new reactivity. Advanced spectroscopic techniques that allow for real-time monitoring can provide unprecedented insight into transient intermediates and reaction kinetics.
Key Research Avenues:
Ultrafast Multidimensional NMR Spectroscopy: Recent advancements in real-time two-dimensional (2D) NMR spectroscopy allow for the monitoring of complex organic reactions as they happen. nih.gov Implementing ultrafast 2D NMR, such as HSQC or HMQC experiments, could enable the direct observation and characterization of short-lived intermediates in the synthesis of the target molecule, confirming or revealing mechanistic pathways. nih.govnews-medical.net
FlowNMR Spectroscopy: The integration of a flow chemistry module with a benchtop NMR spectrometer facilitates continuous, real-time analysis of reaction mixtures. news-medical.netrsc.org This technique could be employed to precisely track the concentration of reactants, intermediates, and products over time, allowing for detailed kinetic analysis and process optimization. news-medical.net
Stopped-Flow FT-IR Spectroscopy: For very fast reactions, coupling stopped-flow instrumentation with Fourier Transform Infrared (FT-IR) spectroscopy can provide valuable kinetic and structural information. perkinelmer.com This would be particularly useful for studying the rapid cyclization steps or subsequent transformations of the pyrimidinedione ring.
Hyperpolarized NMR: Techniques like Signal Amplification By Reversible Exchange (SABRE) can dramatically enhance NMR signal sensitivity, especially for nuclei like ¹⁵N. nih.gov Using ¹⁵N-labeled precursors in the synthesis would allow for hyperpolarized NMR studies, offering a highly sensitive probe to monitor the nitrogen environment throughout the reaction mechanism.
Expansion of Computational Models for Complex Chemical and Intermolecular Interactions
Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules. For this compound, expanding computational models can elucidate its electronic structure, reactivity, and interactions with other molecules, guiding future experimental work.
Key Research Avenues:
Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, electronic properties (such as HOMO-LUMO energy gaps), and molecular electrostatic potential (MEP). researchgate.netcrimsonpublishers.com Such studies can predict the most likely sites for nucleophilic or electrophilic attack, offering insights into its reactivity. crimsonpublishers.com Furthermore, DFT is valuable for investigating the stability of various tautomers and conformers. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, 3D-QSAR models can be developed to correlate the molecule's structural features with its activity. researchgate.netmdpi.com By creating analogs and testing their activity, a predictive QSAR model could guide the design of more potent derivatives. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with its environment, such as solvents or biological macromolecules. nih.govunic.ac.cy These simulations are crucial for understanding intermolecular forces like hydrogen bonding and hydrophobic interactions that govern its behavior in complex systems.
Table 2: Application of Computational Models
| Computational Method | Key Insights Provided | Potential Application Area |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity sites, reaction energetics, tautomer stability | Reaction mechanism prediction, spectroscopic analysis support |
| 3D-QSAR | Correlation of structure with biological activity | Rational design of bioactive derivatives |
| Molecular Dynamics (MD) | Intermolecular interactions, conformational dynamics, solvation effects | Understanding behavior in biological systems or solution |
Discovery of Novel Chemical Transformations and Reactivity Patterns
The juxtaposition of a strained cyclopropane ring and a pyrimidinedione heterocycle suggests a rich and potentially unique reactivity profile. The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, which could be exploited to generate novel molecular scaffolds.
Key Research Avenues:
Ring-Opening Reactions: The cyclopropyl group can act as a "masked" double bond or a 1,3-dianion equivalent. Investigating ring-opening reactions under various conditions (e.g., acidic, basic, radical, or transition-metal-catalyzed) could lead to the synthesis of acyclic or larger ring structures not easily accessible through other means. beilstein-journals.orgnih.gov Reactions with nucleophiles could lead to methylene-extended Michael adducts. nih.gov
Cycloaddition Reactions: The pyrimidinedione ring can participate in cycloaddition reactions. Furthermore, the cyclopropyl group itself, particularly if activated, can undergo formal [3+2] cycloadditions with various dipolarophiles, offering a pathway to five-membered rings. rsc.org
Oxidative Transformations: Cytochrome P450-mediated oxidation of cyclopropylamines is known to cause ring opening and the formation of reactive intermediates. hyphadiscovery.com Exploring the oxidative metabolism or biomimetic oxidation of this compound could uncover novel biotransformations and reactivity patterns.
Photochemical Rearrangements: The pyrimidinedione core is photoactive. Investigating the photochemical behavior of the molecule could lead to interesting rearrangements and the formation of novel isomers, potentially involving interactions with the adjacent cyclopropyl ring.
Potential as a Precursor for Underexplored Chemical Motifs
Beyond its intrinsic properties, this compound can serve as a versatile building block for synthesizing more complex and underexplored heterocyclic systems. Its multiple functional groups provide handles for further chemical modification and elaboration.
Key Research Avenues:
Fused Heterocyclic Systems: The pyrimidinedione moiety is an excellent precursor for the synthesis of fused ring systems, such as pyrido[2,3-d]pyrimidines or pyrimido[4,5-d]pyrimidines. rsc.orgnih.gov Using the cyclopropyl-substituted core as a starting material would allow for the creation of novel fused heterocycles bearing this unique substituent, significantly expanding the accessible chemical space. nih.govnih.gov
Synthesis of Pyrrole Derivatives: Ring-opening cyclization of related alkylidenecyclopropyl ketones with amines is an efficient route to trisubstituted pyrroles. organic-chemistry.org It is conceivable that a similar transformation pathway could be developed for this compound, using it as a synthon for complex pyrrole-pyrimidine hybrids.
Access to 1,3-Bisfunctionalized Chains: Organocatalytic ring-opening of functionalized cyclopropanes can lead to the enantioselective formation of 1,3-bisfunctionalized aliphatic chains. nih.gov Applying this strategy to the target compound could provide chiral building blocks with a pyrimidinedione unit at one end.
Q & A
Q. What are the recommended synthetic routes for 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione, and how can intermediates be characterized?
The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pyrimidinedione precursors. For example, cyclopropyl groups can be introduced using cyclopropane carboxaldehyde derivatives under acidic or basic conditions . Key intermediates should be characterized via , , and high-resolution mass spectrometry (HRMS). For instance, cyclopropane proton signals often appear as multiplet peaks in the δ 0.7–1.2 ppm range in , as observed in structurally related compounds . Purity should be confirmed using HPLC with a C18 column and acetonitrile/water mobile phase (e.g., 70:30 v/v) .
Q. What analytical methods are most reliable for confirming the stability of this compound under varying storage conditions?
Stability studies should employ accelerated degradation testing under thermal (40–60°C), hydrolytic (acidic/basic pH), and oxidative (3% HO) conditions. Monitor degradation via HPLC-UV at 254 nm and LC-MS to identify byproducts. For hygroscopic or light-sensitive batches, storage in amber vials with desiccants (e.g., silica gel) at −20°C is recommended, as per safety data guidelines for similar pyrimidine derivatives .
Q. How can researchers ensure reproducibility in biological assays involving this compound?
Standardize solvent systems (e.g., DMSO for stock solutions, verified for absence of water by Karl Fischer titration). Pre-treat cells or enzymes with controls (e.g., vehicle-only) to rule out solvent interference. Document lot numbers and purity (≥95% by HPLC) of the compound, as minor impurities in pyrimidine derivatives can skew dose-response curves .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Contradictions between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent interactions. Perform variable-temperature NMR to assess dynamic behavior, and compare with DFT-optimized structures (e.g., using Gaussian 16 with B3LYP/6-31G* basis set). For unresolved cases, use 2D NOESY to identify spatial proximities in solution .
Q. What strategies optimize the regioselectivity of functional group modifications on the pyrimidinedione core?
Electrophilic aromatic substitution (e.g., nitration, halogenation) is influenced by the electron-withdrawing cyclopropyl group. Use directing groups (e.g., –OMe or –NH) at specific positions to enhance selectivity. For example, bromination at the 5-position can be achieved using NBS in DMF at 0°C, monitored by TLC (silica gel, ethyl acetate/hexane 1:1) .
Q. How do computational models predict the compound’s interaction with biological targets, and how can these predictions be validated experimentally?
Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., dihydrofolate reductase). Validate predictions via isothermal titration calorimetry (ITC) to measure binding constants (K) and surface plasmon resonance (SPR) for kinetic analysis (k/k). Discrepancies between in silico and in vitro data may indicate solvation effects or protein flexibility .
Q. What methodologies address low yields in large-scale synthesis of this compound?
Optimize catalyst loading (e.g., Pd/C for hydrogenation) and reaction scalability using flow chemistry. For cyclopropane ring formation, replace batch reactors with continuous stirred-tank reactors (CSTRs) to improve heat dissipation. Monitor reaction progress in real-time via inline FTIR .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in IC values may arise from differential membrane permeability. Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with cellular uptake .
Q. What statistical approaches are recommended for analyzing dose-response relationships with high variability?
Apply nonlinear regression models (e.g., four-parameter logistic curve) with outlier detection (Grubbs’ test). For low-signal scenarios, use Bayesian hierarchical models to pool data across replicates. Report 95% confidence intervals for EC/IC values .
Safety and Best Practices
Q. What are the critical safety considerations when handling this compound in aqueous vs. organic phases?
In aqueous solutions, avoid prolonged exposure to light to prevent photodegradation. In organic solvents (e.g., DCM, THF), use explosion-proof refrigerators for storage. PPE should include nitrile gloves and ANSI-approved goggles, as recommended in safety data sheets for structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
